

4-bromo-N-butylbenzamide molecular weight and formula

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Compound of Interest

Compound Name: 4-bromo-N-butylbenzamide

Cat. No.: B1276263

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Technical Guide: 4-bromo-N-butylbenzamide

This technical guide provides a comprehensive overview of **4-bromo-N-butylbenzamide**, including its physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of 4-bromo-N-butylbenzamide

4-bromo-N-butylbenzamide is a chemical compound with the molecular formula C11H14BrNO.^{[1][2]} Its molecular weight is approximately 256.14 g/mol.^{[1][2]}

Physicochemical Data

The key quantitative data for **4-bromo-N-butylbenzamide** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	<chem>C11H14BrNO</chem>	^{[1][2]}
Molecular Weight	256.14 g/mol	^{[1][2]}
IUPAC Name	4-bromo-N-butylbenzamide	^[1]
CAS Number	78080-34-9	^[1]

Synthesis of 4-bromo-N-butylbenzamide

The synthesis of **4-bromo-N-butylbenzamide** can be achieved through the acylation of n-butylamine with 4-bromobenzoyl chloride. A general procedure is detailed below.

Experimental Protocol: Synthesis

Materials:

- 4-bromobenzoyl chloride
- n-butylamine
- Dichloromethane (DCM)
- Triethylamine (TEA) or another suitable base
- 2.0 N Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane.
- To this solution, add triethylamine (2.2 equivalents).
- Slowly add a solution of n-butylamine (1.0 equivalent) dropwise with stirring at room temperature.
- Stir the reaction mixture for approximately 1 hour at room temperature.
- Quench the reaction by adding 2.0 N hydrochloric acid.
- Extract the mixture with dichloromethane (2 x volume of the initial solvent).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.

- The crude product may be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The purity and identity of the synthesized **4-bromo-N-butylbenzamide** can be confirmed using various analytical techniques.

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the compound.

Instrumentation and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **4-bromo-N-butylbenzamide** reference standard

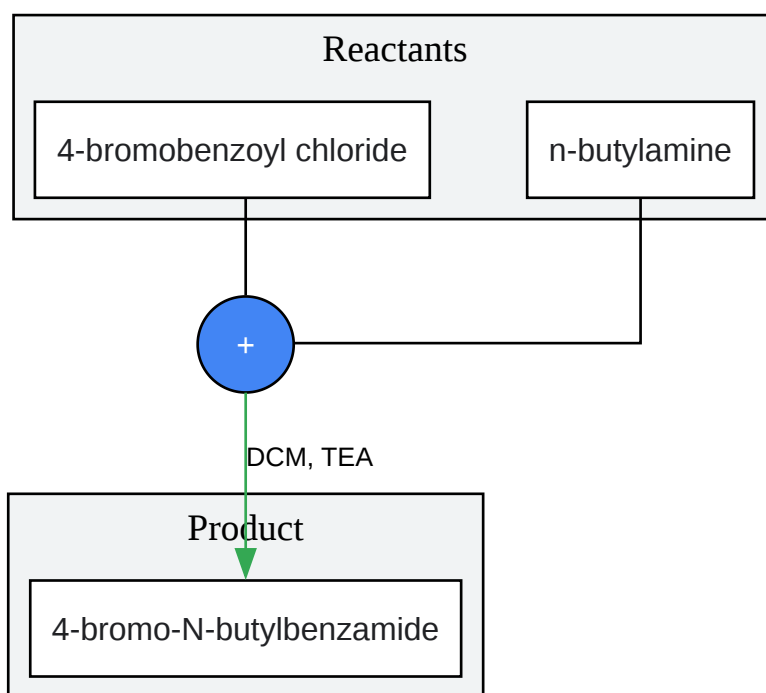
Procedure:

- Sample Preparation: Prepare a stock solution of the synthesized **4-bromo-N-butylbenzamide** in a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution by further dilution.
- Chromatographic Conditions:
 - Mobile Phase: A suitable gradient of acetonitrile and water.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at an appropriate wavelength.

- Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Visualized Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of **4-bromo-N-butylbenzamide**.



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References

- 1. benchchem.com [benchchem.com]
- 2. 4-bromo-N-butylbenzamide | C₁₁H₁₄BrNO | CID 5166002 - PubChem [pubchem.ncbi.nlm.nih.gov]

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